N,N-Dibutyl-2-chloro-4-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
97043-74-8 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N,N-dibutyl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C14H21ClN2O2/c1-3-5-9-16(10-6-4-2)14-8-7-12(17(18)19)11-13(14)15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
QMRCMQGZXWYYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dibutyl 2 Chloro 4 Nitroaniline
Precursor Chemistry and Starting Material Selection for Dialkylation
The most direct synthesis of N,N-Dibutyl-2-chloro-4-nitroaniline involves the dialkylation of a pre-functionalized aniline (B41778) core. The primary precursors for this approach are:
2-Chloro-4-nitroaniline (B86195) : This is the foundational building block, as it already contains the necessary chloro and nitro groups in the correct positions on the aniline ring. Its synthesis can be achieved through methods such as the aminolysis of 3,4-dichloronitrobenzene (B32671). chemicalbook.com In a documented procedure, 3,4-dichloronitrobenzene is reacted with ammonia (B1221849) in water, catalyzed by copper(I) chloride and tetrabutylammonium (B224687) bromide at 140°C and 3.2 MPa pressure, to yield 2-chloro-4-nitroaniline with high purity. chemicalbook.com Another route involves the controlled chlorination of 4-nitroaniline (B120555). google.com
A Butylating Agent : To introduce the two butyl groups onto the amine nitrogen, a suitable alkylating agent is required. This is typically a butyl halide, such as butyl bromide or butyl iodide, or dibutylamine (B89481) itself. ontosight.ai The selection of the specific agent can influence reaction conditions and byproducts.
The selection of 2-chloro-4-nitroaniline as the starting material is strategic because the electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for certain reactions while also influencing the reactivity of the amino group. researchgate.net
Direct N-Alkylation Strategies for Dibutyl Group Introduction
Direct N-alkylation is a common strategy to synthesize N,N-disubstituted anilines. This typically involves reacting the primary amine precursor with an alkylating agent in the presence of a base. The synthesis of this compound can be achieved through the direct reaction of 2-chloro-4-nitroaniline with a butylating agent like dibutylamine. ontosight.ai
While specific conditions for the dibutylation of 2-chloro-4-nitroaniline are proprietary, general methodologies for N-alkylation of anilines provide insight. For instance, nickel-catalyzed N-alkylation of anilines with alcohols has proven effective. doi.org A general procedure involves heating the aniline with an alcohol in the presence of a nickel(II) bromide catalyst and a base like potassium tert-butoxide (t-BuOK) in a solvent such as DMSO. doi.org This "borrowing hydrogen" methodology represents a green alternative to using alkyl halides. The reactivity in such alkylations can be influenced by substituents on the aniline ring; electron-withdrawing groups, such as the nitro group present in 2-chloro-4-nitroaniline, can sometimes lead to lower yields compared to electron-donating groups. researchgate.netacs.org
Multi-Step Synthetic Routes
Multi-step syntheses offer alternative pathways that can provide better control over selectivity and yield, especially when direct alkylation is problematic. These routes often involve protecting reactive functional groups or building the molecule through sequential functionalization. libretexts.org
To avoid potential side reactions or to control the degree of alkylation, the amino group of an aniline precursor can be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org
In a relevant synthetic sequence, a precursor like 2-chloro-4-nitroaniline is first protected. smolecule.com The reaction of 2-chloro-4-nitroaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can yield the N,N-diBoc-protected intermediate, N,N-bis(tert-butoxycarbonyl)-2-chloro-4-nitroaniline. smolecule.comchemsrc.com This protection step alters the reactivity of the nitrogen center. Following protection, other synthetic transformations could be performed before the final deprotection step. The Boc groups are typically removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which causes fragmentation of the carbamate (B1207046) into gaseous isobutene and carbon dioxide, leading to the regeneration of the amine. total-synthesis.comhighfine.com While this strategy is more commonly used to achieve mono-alkylation, it demonstrates a powerful technique for managing reactivity in multi-functionalized anilines. researchgate.netmdpi.com
This strategy involves building the desired substitution pattern on the benzene (B151609) ring step-by-step. A common starting material for this approach is 4-nitroaniline. google.com The synthesis proceeds in two key stages:
Halogenation : The first step is the regioselective chlorination of 4-nitroaniline to produce the key intermediate, 2-chloro-4-nitroaniline. The acetamido group (-NHCOCH3) is a powerful ortho-, para-director, more so than an amino group, and is often used to control the position of electrophilic substitution. magritek.com However, direct chlorination of 4-nitroaniline can also be achieved. A patented process describes the chlorination of 4-nitroaniline using a chlorine bleaching liquor in an aqueous suspension. google.com The reaction is carefully controlled by temperature, starting at 5-10°C and gradually increasing, to selectively form 2-chloro-4-nitroaniline as an intermediate. google.com
Amination : The second step is the N,N-dialkylation of the resulting 2-chloro-4-nitroaniline. As described in section 2.2, this is accomplished by reacting it with a suitable butylating agent, such as dibutylamine or a butyl halide, to introduce the two butyl chains onto the nitrogen atom, yielding the final product, this compound. ontosight.airesearchgate.net
This sequential approach allows for the precise construction of the target molecule from simpler, more readily available precursors.
Optimization of Reaction Conditions and Yields in Scalable Syntheses
Optimizing reaction conditions is critical for transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale, ensuring efficiency, cost-effectiveness, and safety. nih.gov For the synthesis of this compound and its precursors, several parameters are key to maximizing yield and purity.
Factors for optimization include the choice of catalyst, solvent, base, temperature, and pressure. For instance, in the aminolysis of 3,4-dichloronitrobenzene to form the 2-chloro-4-nitroaniline precursor, the use of a copper(I) chloride catalyst in water at 140°C and elevated pressure was found to be effective. chemicalbook.com In direct N-alkylation reactions, the choice of base is crucial; strong, non-nucleophilic bases like potassium tert-butoxide are often employed. doi.org The temperature can significantly affect reaction rates and selectivity; nickel-catalyzed alkylations of anilines have been successfully carried out at 130°C. doi.org
The table below summarizes various reaction conditions reported for key transformations relevant to the synthesis of this compound, illustrating the range of parameters that can be optimized.
Chemical Reactivity and Transformation Pathways
Reactivity of the Nitro Group
The nitro group is a powerful modulator of the chemical properties of the aromatic ring to which it is attached. Its reactivity is central to many of the transformations that N,N-Dibutyl-2-chloro-4-nitroaniline undergoes.
Reduction Pathways to Amino Derivatives
The nitro group is readily susceptible to reduction, a reaction that can proceed through various pathways to yield the corresponding amino derivative, N,N-Dibutyl-2-chloro-1,4-benzenediamine. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. organic-chemistry.org For instance, the reduction of various aromatic nitro compounds using activated iron in benzene (B151609) has been shown to be an effective method, often resulting in high yields of the corresponding anilines. organic-chemistry.org
In addition to chemical methods, bioreduction pathways have also been explored. For example, the anaerobic degradation of 2-chloro-4-nitroaniline (B86195) has been studied in microorganisms like Geobacter sp. KT7 and Thauera aromatica KT9. organic-chemistry.org These studies reveal that under anaerobic conditions, the nitro group can be transformed into an amino group as a key step in the degradation pathway. organic-chemistry.org Specifically, Geobacter sp. KT7 was found to transform the nitro group of 2-chloro-4-nitroaniline into an amino group, followed by dechlorination. organic-chemistry.org Enzymatic reductions, often involving nitroreductases and using NADH or NADPH as reducing agents, are another pathway for converting the nitro group to an amino group, passing through nitroso and hydroxylamine (B1172632) intermediates. libretexts.org
| Reduction Method | Reagents/Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C | N,N-Dibutyl-2-chloro-1,4-benzenediamine |
| Chemical Reduction | Fe, HCl | N,N-Dibutyl-2-chloro-1,4-benzenediamine |
| Anaerobic Biodegradation | Geobacter sp. KT7 | 2-chloro-1,4-diaminobenzene |
Electron-Withdrawing Influence on Aromatic Ring Reactivity
The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. libretexts.orglibretexts.org Its strong deactivating effect on the benzene ring is a result of both a strong negative inductive effect (-I) and a negative resonance effect (-R). This electron-withdrawing nature significantly decreases the electron density of the aromatic ring, making it much less susceptible to electrophilic aromatic substitution reactions. ulethbridge.ca
Conversely, this decrease in electron density activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). diva-portal.orgwikipedia.org The nitro group's ability to stabilize the negative charge of the intermediate carbanion (a Meisenheimer complex) through resonance is particularly pronounced when it is positioned ortho or para to the leaving group. diva-portal.orgorganic-chemistry.org In this compound, the nitro group is para to the chloro substituent, a position that strongly facilitates nucleophilic attack at the carbon bearing the chlorine atom. organic-chemistry.org
Reactivity of the Chloro Substituent
The chlorine atom in this compound is the primary site for substitution and cross-coupling reactions, largely due to the electronic activation provided by the para-nitro group.
Nucleophilic Aromatic Substitution Mechanisms
The chloro substituent on the activated ring of this compound is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step SN2 reaction, but a two-step addition-elimination process. diva-portal.orgorganic-chemistry.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step. The strong electron-withdrawing nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge. diva-portal.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group. diva-portal.org
A variety of nucleophiles can displace the chloro group in activated aryl halides, including amines, alkoxides, and thiolates. For example, the reaction of 2-chloronitrobenzene with amines in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) yields N-substituted-2-nitroanilines in good yields. organic-chemistry.org
Cross-Coupling Reaction Potentials
The chloro substituent also serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the activating nitro group can influence the feasibility and conditions of these reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds (boronic acids or esters) to form biaryl compounds. organic-chemistry.orgnih.gov Aryl chlorides, particularly those activated by electron-withdrawing groups, can participate in Suzuki couplings, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like XPhos) compared to aryl bromides or iodides. researchgate.net
Mizoroki-Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides in Heck reactions, the activation provided by the nitro group can facilitate the reaction. diva-portal.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgsnnu.edu.cn This reaction is highly versatile and can be applied to aryl chlorides, including electron-deficient ones. researchgate.net However, the reaction of p-nitroaniline has been reported as unsuccessful in some nickel-catalyzed systems, indicating that the specific substrate and catalytic system are critical. acs.org
Ullmann Condensation: This is a copper-catalyzed reaction that can form C-N, C-O, or C-S bonds. The traditional Ullmann reaction often requires harsh conditions, but modern methods use soluble copper catalysts with various ligands. wikipedia.org Aryl halides activated by electron-withdrawing groups are preferred substrates for these reactions. wikipedia.org
| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(0) / Phosphine Ligand | Ar'-B(OH)₂ | Substituted Biaryl |
| Mizoroki-Heck | Pd(0) / Base | Alkene | Substituted Alkene |
| Buchwald-Hartwig | Pd(0) / Phosphine Ligand | R₂'NH | N-Aryl Amine |
| Ullmann Condensation | Cu(I) / Ligand | R'OH, R'₂NH, R'SH | Aryl Ether, Amine, or Thioether |
Reactivity of the N,N-Dibutylamino Moiety
The N,N-dibutylamino group is a strong electron-donating group due to the resonance effect of the nitrogen lone pair with the aromatic ring. It is generally an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com However, in this compound, the ring is already heavily substituted and strongly deactivated towards electrophiles by the nitro group.
The primary reactivity of the N,N-dibutylamino group in this context relates to its basicity and its potential to act as a leaving group under certain conditions. The presence of two electron-withdrawing groups (chloro and nitro) on the ring reduces the basicity of the nitrogen atom compared to a simple N,N-dibutylaniline.
In highly activated systems, such as 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group itself can be displaced by other, more nucleophilic amines. rsc.org This suggests that under forcing conditions or with potent nucleophiles, the N,N-dibutylamino group in this compound could potentially be substituted, although the chloro group is the more conventional leaving group. The steric bulk of the butyl groups can also influence reactivity, potentially hindering reactions at the adjacent ortho position. mdpi.com
Amide Bond Formation via Coupling Reactions
While the tertiary amine nitrogen in this compound is not available for direct acylation to form an amide bond, the aromatic ring can be functionalized to introduce a group that can subsequently participate in amide bond formation. For instance, reduction of the nitro group to an amine would provide a primary amino group suitable for acylation.
However, considering the existing amino functionality, derivatization strategies often focus on other parts of the molecule. Should an amide linkage be desired, it would typically be introduced by first modifying the aniline (B41778) structure, for example, by introducing a carboxylic acid functionality on the aromatic ring, which could then be coupled with a primary or secondary amine.
General coupling reagents used for amide bond formation from a carboxylic acid and an amine include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent/Additive | Full Name | Function |
| DCC | Dicyclohexylcarbodiimide | Coupling agent |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Additive to reduce racemization and side reactions |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling agent |
| T3P | Propylphosphonic anhydride | Coupling agent |
Reactions Involving the Tertiary Amine Character
The tertiary amine in this compound is a key reactive site. Its lone pair of electrons can participate in various reactions.
One notable reaction is oxidative coupling . N,N-disubstituted anilines can undergo oxidative dimerization. For instance, clay-mediated reactions of N,N-disubstituted anilines under microwave radiation in the absence of a solvent can lead to the formation of crystal violet derivatives and other coupled products cdnsciencepub.com. Another study reports the heterogeneous rhodium-catalyzed oxidative homocoupling of anilines using molecular oxygen as the oxidant acs.org. While the para position in this compound is blocked by the nitro group, coupling at the ortho position to the amino group is a possibility, though it can be influenced by the steric hindrance of the dibutyl groups acs.org.
Nitrosative dealkylation is another characteristic reaction of tertiary aromatic amines. The reaction of N,N-dialkyl aromatic amines with nitrous acid can lead to the cleavage of an alkyl group and the formation of a secondary nitrosamine (B1359907) nih.govresearchgate.net. The regioselectivity of this dealkylation (i.e., which alkyl group is removed) can be influenced by the reaction conditions, such as acidity nih.gov. For this compound, this would involve the removal of a butyl group to form N-butyl-2-chloro-4-nitroaniline and butanal.
Derivatization Strategies for Advanced Functionalization and Analog Synthesis
The structure of this compound offers several avenues for derivatization to generate a library of analogs for various applications. These strategies can target the aromatic ring or the tertiary amine functionality.
Modification of the Aromatic Ring:
Substitution of the Chloro Group: The chlorine atom can be substituted by other nucleophiles, a reaction often facilitated by the electron-withdrawing nitro group. For example, syntheses of N-substituted-2-nitroanilines have been achieved through the reaction of 2-chloronitrobenzene with amines msu.edu.
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I).
Aromatic Nitration: Further nitration of the ring is a possibility, though the existing substituents will direct the position of the incoming nitro group.
Functionalization via the Tertiary Amine:
As mentioned in the previous section, oxidative coupling and dealkylation reactions provide pathways to new analogs. For instance, a study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives started from 2-chloro-4-nitrobenzoic acid, which could potentially be synthesized from a related aniline derivative nih.gov.
A series of N-substituted-2-nitroanilines can be prepared by reacting 2-chloronitrobenzene with various amines, demonstrating a versatile method for creating analogs with different substituents on the nitrogen atom msu.edu. While this starts from a precursor to this compound, it highlights a key synthetic strategy.
Table 2: Examples of Derivatization Reactions on Related Structures
| Starting Material | Reagent(s) | Product Type | Reference |
| N,N-disubstituted anilines | Clay, Microwave | Crystal violet derivatives, biphenyls | cdnsciencepub.com |
| N,N-disubstituted anilines | Rh/C, O₂ | 2,2′-diaminobiaryls | acs.org |
| 4-substituted-N-ethyl-N-methylanilines | Nitrous acid | Dealkylated nitrosamines | nih.gov |
| 2-chloronitrobenzene | Substituted amines, DBU | N-substituted-2-nitroanilines | msu.edu |
| 2-chloro-4-nitro benzoic acid | Thionyl chloride, various amines | N-(alkyl/aryl)-2-chloro-4-nitrobenzamides | nih.gov |
Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.
An FTIR analysis of N,N-Dibutyl-2-chloro-4-nitroaniline would be expected to reveal characteristic absorption bands corresponding to its primary functional groups. These would include vibrations for the aromatic ring, the nitro group (NO₂), the carbon-chlorine bond (C-Cl), and the aliphatic C-H and C-N bonds of the dibutylamino group. However, specific, experimentally determined wavenumber data for these peaks are not available in the reviewed literature.
Raman spectroscopy provides complementary information to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman analysis would help in characterizing the symmetric stretching of the nitro group and the vibrations of the benzene (B151609) ring. Detailed research findings and specific spectral data for this compound are not currently documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of this compound would provide detailed information on the chemical environment of the hydrogen atoms. It would show distinct signals for the protons on the aromatic ring and the different sets of protons within the two butyl chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the substitution pattern on the aniline (B41778) ring and the structure of the alkyl groups. Unfortunately, specific chemical shift (δ) and coupling constant (J) values from experimental studies are not available.
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, the spectrum would show separate signals for each unique carbon atom in the aromatic ring and the butyl chains. This analysis would definitively confirm the number and electronic environment of all carbon atoms. As with other spectroscopic data for this compound, specific research findings and a corresponding data table are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analyses
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The presence of the nitroaniline chromophore in this compound would result in characteristic absorption bands in the UV-Vis region. The position of the maximum absorption wavelength (λmax) would be influenced by the chloro and N,N-dibutyl substituents on the aromatic ring. This data provides insight into the electronic structure of the molecule. However, specific experimental λmax values and molar absorptivity data for this compound have not been reported in the available literature.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
A comprehensive search of established scientific and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. researchgate.netscispace.comumn.educam.ac.ukcam.ac.ukugr.es This investigation aimed to detail the precise three-dimensional arrangement of atoms within the crystal lattice, providing definitive information on its molecular geometry, conformation, and intermolecular interactions.
Despite a thorough review of available literature and data repositories, no published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed crystallographic data, such as unit cell parameters, space group, atomic coordinates, and specific bond lengths and angles determined by this method, are not available in the public domain.
The determination of a crystal structure through single-crystal X-ray diffraction is a pivotal step in the solid-state characterization of a compound. It offers unambiguous insights into the molecular structure, which are essential for understanding its physical properties and potential applications. The absence of such data for this compound highlights a gap in the comprehensive characterization of this particular chemical compound.
Further research, involving the successful growth of a single crystal of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its solid-state architecture. Such a study would provide valuable information on the planarity of the nitroaniline ring, the orientation of the dibutylamino and chloro substituents, and the nature of any intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal packing.
Theoretical and Computational Chemistry of N,n Dibutyl 2 Chloro 4 Nitroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, like molecules. It is a powerful tool for studying compounds such as N,N-Dibutyl-2-chloro-4-nitroaniline.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the most stable positions of the atoms in three-dimensional space. The presence of flexible butyl groups means that the molecule can exist in various conformations. Conformational analysis is performed to identify the most stable conformer by comparing the energies of different spatial arrangements. elifesciences.org
The optimization of the molecular structure provides key information on bond lengths, bond angles, and dihedral angles. In similar nitroaniline derivatives, the geometry is influenced by the electronic effects of the substituents and intramolecular interactions, such as hydrogen bonding. scispace.com For instance, in 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond can form between the amino and nitro groups, creating a six-membered ring. scispace.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitroaniline
| Parameter | Bond Length (Å) | **Bond Angle (°) ** |
|---|---|---|
| C-N (nitro) | 1.47 | C-C-N (nitro) |
| C-N (amino) | 1.38 | C-C-N (amino) |
| C-Cl | 1.74 | C-C-Cl |
| N-O | 1.23 | O-N-O |
Note: These are generalized values for a substituted nitroaniline and can vary for this compound depending on the specific computational method and basis set used.
Electronic Structure and Charge Distribution
The electronic structure of this compound is characterized by the presence of both electron-donating (dibutylamino) and electron-withdrawing (nitro and chloro) groups attached to the aromatic ring. ontosight.ai This "push-pull" system leads to significant intramolecular charge transfer.
The distribution of electric charge across the atoms of the molecule can be analyzed using methods like Natural Population Analysis (NPA). mdpi.com This analysis reveals the partial charges on each atom, indicating the electron-rich and electron-poor regions of the molecule. In similar compounds, the oxygen atoms of the nitro group are typically electron-rich, while the nitrogen of the nitro group is electron-poor. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com
For molecules with push-pull characteristics like this compound, the HOMO is typically localized on the electron-donating portion (the dibutylamino group and the benzene (B151609) ring), while the LUMO is localized on the electron-withdrawing portion (the nitro group). researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is often associated with enhanced nonlinear optical properties. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.1 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.6 |
Note: These values are illustrative and depend on the specific molecule and computational methodology.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. mdpi.com The MESP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For a molecule like this compound, the MESP surface would likely show negative potential around the oxygen atoms of the nitro group, making them potential sites for electrophilic interactions. researchgate.net The regions around the hydrogen atoms would exhibit positive potential. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer. researchgate.net
In this compound, significant intramolecular interactions would include the delocalization of the lone pair of electrons from the amino nitrogen into the antibonding orbitals of the aromatic ring and the nitro group. wikipedia.org This charge transfer is a key feature of push-pull systems. The analysis can also reveal hyperconjugative interactions and potential weak intramolecular hydrogen bonds. wisc.edu
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. worldscientific.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) in the UV-visible spectrum. researchgate.net
For this compound, the primary absorption band is expected to be a result of the HOMO to LUMO transition, which has significant charge-transfer character. researchgate.net This corresponds to the movement of electron density from the electron-donating part of the molecule to the electron-withdrawing part upon absorption of light. researchgate.net
Table 3: Representative Calculated Electronic Transition Data
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.02 | 410 | 0.5 |
| S0 → S2 | 3.87 | 320 | 0.1 |
| S0 → S3 | 4.43 | 280 | 0.2 |
Note: These values are for a representative push-pull nitroaniline system and provide a theoretical prediction of its UV-Vis spectrum.
Prediction of Global and Local Reactivity Descriptors
Global Reactivity Descriptors
The primary global reactivity descriptors are calculated as follows, using the energies of the HOMO and LUMO orbitals:
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule. researchgate.netajchem-a.com
Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when a molecule accepts an electron. researchgate.netajchem-a.com
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It measures the escaping tendency of electrons from a system. ekb.egresearchgate.net
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO). It quantifies the resistance of a molecule to a change in its electron distribution. ekb.egresearchgate.net
Global Softness (S): Calculated as S = 1 / η. It is the reciprocal of hardness and indicates a molecule's polarizability. ekb.eg
Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index measures the propensity of a species to accept electrons. researchgate.netekb.egresearchgate.net
Table 1: Predicted Global Reactivity Descriptors for this compound This table presents illustrative data based on theoretical principles for this compound, calculated at a representative DFT level.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -2.50 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.75 |
| Ionization Potential | I | -EHOMO | 6.25 |
| Electron Affinity | A | -ELUMO | 2.50 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.375 |
| Chemical Hardness | η | ELUMO - EHOMO | 3.75 |
| Global Softness | S | 1 / η | 0.267 |
| Electrophilicity Index | ω | μ² / (2η) | 2.543 |
To interact with the data, you can sort the table by clicking on the column headers.
Local Reactivity Descriptors
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the specific atoms or regions most likely to participate in a reaction. The most prominent of these are the Fukui functions, f(r), which measure the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net
Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, allowing for the identification of reactive sites:
Nucleophilic Attack (f+k): This function indicates the susceptibility of an atom 'k' to nucleophilic attack (i.e., where an incoming electron is most likely to be accepted). A higher value points to a more electrophilic site. researchgate.netchimicatechnoacta.ru
Electrophilic Attack (f-k): This function shows the susceptibility of an atom 'k' to electrophilic attack (i.e., from where an electron is most easily donated). A higher value indicates a more nucleophilic site. researchgate.netchimicatechnoacta.ru
Radical Attack (f0k): This function predicts the reactivity of an atom 'k' towards a radical species. frontiersin.org
For this compound, the distribution of these Fukui values is heavily influenced by its substituent groups. The strongly electron-withdrawing nitro group is expected to make the carbon atom it is attached to (C4) and the oxygen atoms highly electrophilic (high f+). Conversely, the electron-donating dibutylamino group enhances the nucleophilicity (high f-) of the nitrogen atom and specific carbons on the aromatic ring. The chlorine atom at the C2 position also acts as an electrophilic site.
Table 2: Predicted Condensed Fukui Functions for Selected Atoms of this compound This table presents illustrative data based on theoretical principles, highlighting the most reactive sites. Atomic numbering is based on standard IUPAC nomenclature for substituted anilines.
| Atom | Site Description | f+k (for Nucleophilic Attack) | f-k (for Electrophilic Attack) | f0k (for Radical Attack) |
| C4 | Carbon attached to Nitro group | 0.185 | 0.045 | 0.115 |
| C2 | Carbon attached to Chlorine | 0.150 | 0.050 | 0.100 |
| N (Nitro) | Nitrogen of Nitro group | 0.110 | 0.020 | 0.065 |
| O (Nitro) | Oxygen of Nitro group | 0.095 | 0.015 | 0.055 |
| N (Amine) | Nitrogen of Dibutylamino group | 0.030 | 0.195 | 0.113 |
| C1 | Carbon attached to Amine | 0.060 | 0.120 | 0.090 |
| C6 | Carbon ortho to Amine | 0.075 | 0.110 | 0.093 |
To interact with the data, you can sort the table by clicking on the column headers. Higher values indicate greater reactivity for the specified attack type.
These theoretical predictions are crucial for understanding the chemical behavior of this compound, guiding synthetic strategies, and anticipating its interactions in various chemical environments.
Advanced Research Applications in Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
N,N-Dibutyl-2-chloro-4-nitroaniline serves as a valuable building block in organic synthesis, enabling the construction of intricate molecular frameworks. The distinct reactivity of its functional groups can be selectively harnessed to build complex structures.
The structural features of this compound make it a promising precursor for the synthesis of heterocyclic compounds. Substituted anilines and nitrobenzenes are foundational materials in the creation of various heterocyclic systems. researchgate.net For instance, the amino group, or a derivative thereof, can participate in cyclization reactions to form nitrogen-containing rings.
Furthermore, the nitro group can be chemically reduced to a primary amine. This transformation yields a diamine derivative, which opens up pathways to a wider array of heterocyclic structures, such as benzimidazoles or other fused-ring systems, through condensation reactions with appropriate reagents. The chloro-substituent also offers a reactive site for nucleophilic aromatic substitution, allowing for the introduction of other functionalities that can facilitate subsequent cyclization steps. nbinno.com
As a synthetic intermediate, this compound is a scaffold for developing more complex organic molecules with potential applications in pharmaceuticals and material science. Analogous compounds, such as 2-chloro-5-nitroaniline, are recognized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.netmdpi.com
The chemical transformations available for this molecule are diverse:
Reduction of the Nitro Group: A fundamental reaction is the reduction of the nitro group to an amine, which can then undergo a vast range of reactions like acylation, alkylation, or diazotization to introduce new functional moieties. nbinno.com
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the attachment of different side chains and functional groups, thereby modifying the molecule's properties. nbinno.com
Modification of the Dibutylamino Group: While the tertiary amine is relatively stable, reactions at the alkyl chains or manipulation of the electronic properties of the nitrogen atom are conceivable in multi-step syntheses.
This versatility allows chemists to use this compound as a starting point for constructing target molecules with precisely designed properties.
Potential in Functional Material Science and Optoelectronic Systems
By analogy with structurally related nitroaniline derivatives, this compound is a candidate for research in functional materials, particularly in the fields of optics and electronics. The characteristic "push-pull" system, created by an electron-donating group (N,N-dibutylamino) and an electron-accepting group (nitro) connected by a π-conjugated system (the benzene (B151609) ring), is a well-established motif for creating materials with interesting optoelectronic properties. jchps.comresearchgate.net
Nitroaniline derivatives are classic examples of organic chromophores. scbt.com For example, N-butyl-4-nitroaniline is studied as an organic chromophore crystal. researchgate.net These molecules often exhibit strong light absorption in the visible spectrum due to intramolecular charge transfer (ICT) from the electron-rich donor group to the electron-poor acceptor group. researchgate.net In this compound, the potent electron-donating N,N-dibutylamino group and the strongly electron-withdrawing nitro group create a significant ICT character, suggesting its potential as a chromophore for applications in dyes, pigments, and functional optical materials.
| Functional Group | Position | Electronic Nature | Contribution to Chromophoric Properties |
|---|---|---|---|
| N,N-Dibutylamino | 1 | Electron-Donating (Push) | Enhances intramolecular charge transfer; acts as the electron source. |
| Chloro | 2 | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Modulates the electronic properties and can influence the absorption wavelength. |
| Nitro | 4 | Electron-Withdrawing (Pull) | Acts as the electron sink, facilitating the charge transfer process crucial for color. |
Organic molecules with delocalized π-electrons and strong donor-acceptor groups have attracted significant attention for their nonlinear optical (NLO) properties. acs.orgnih.gov Compounds like p-nitroaniline and its derivatives are benchmark systems for understanding and developing materials with high NLO responses. jchps.comacs.org These properties are essential for technologies such as optical information processing, telecommunications, and laser technology. acs.org
The large hyperpolarizability values in these molecules, which are a measure of their NLO activity, arise from the efficient intramolecular charge transfer. jchps.com The structure of this compound, featuring a strong donor (N,N-dibutylamino) and acceptor (nitro) pair, makes it an excellent candidate for investigation in NLO materials research. The substitution pattern and the specific alkyl groups can be tuned to optimize these properties.
Exploration in Azo Dye and Pigment Precursor Chemistry (via related aniline (B41778) chemistry)
Nitroaniline derivatives are critically important intermediates in the synthesis of azo dyes and pigments. wikipedia.orggoogleapis.comgoogle.com Azo compounds, characterized by the -N=N- linkage, form the largest class of commercial dyes. The synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.
Utilization in Specialty Chemical Development
The chemical compound this compound serves as a specialized intermediate in the synthesis of advanced materials, particularly in the realm of disperse dyes. Its molecular architecture, featuring a substituted aniline core, makes it a valuable building block for creating chromophores with specific tinctorial and performance properties.
In the development of specialty disperse dyes, this compound is utilized as a diazo component. The primary amino group of its precursor, 2-chloro-4-nitroaniline (B86195), is first diazotized and then coupled with various aniline compounds to generate a range of disperse dyes. The subsequent N-dibutylation of the amino group is a key modification that influences the final properties of the dye. This structural alteration is instrumental in tailoring the dye's affinity for hydrophobic fibers such as polyester (B1180765), and it can significantly impact the sublimation fastness and coloristic profile of the resulting dyestuff.
For instance, the synthesis of high-performance disperse dyes for polyester fibers often involves the reaction of diazotized 2-chloro-4-nitroaniline derivatives with N-alkylanilines. The introduction of the two butyl groups in this compound enhances the hydrophobicity of the molecule, which is a critical factor for its performance as a disperse dye. This increased hydrophobicity improves the dye's substantivity for polyester, leading to more efficient dyeing processes and deeper shades.
While detailed public research on the specific performance metrics of dyes derived exclusively from this compound is limited, the general principles of dye chemistry indicate its role in creating dyes with desirable fastness properties. The presence of the chloro and nitro groups on the benzene ring also modulates the electronic properties of the chromophore, which in turn affects the color and lightfastness of the dye.
The table below outlines the key structural features of this compound and their functional significance in the context of specialty chemical development.
| Molecular Feature | Functional Significance in Specialty Chemical Development |
| N,N-Dibutyl Groups | Increases hydrophobicity, enhancing affinity for polyester fibers. Modifies the electronic properties of the amino group, influencing the final color of the dye. Can improve the sublimation fastness of the resulting dyestuff. |
| 2-Chloro Group | Influences the electron density of the aromatic ring, which can affect the reactivity of the diazonium salt during dye synthesis. Can contribute to the lightfastness of the final dye molecule. |
| 4-Nitro Group | Acts as a strong electron-withdrawing group, which is a key component of the chromophoric system. Significantly impacts the color of the dye, often pushing the absorption maximum to longer wavelengths (bathochromic shift). |
| Aniline Core | Provides the fundamental aromatic structure for the synthesis of azo dyes through diazotization and coupling reactions. |
Further research into the specific reaction kinetics and the properties of the resulting dyes from this compound could provide more detailed insights into its role in the development of advanced specialty chemicals.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of N,N-Dibutyl-2-chloro-4-nitroaniline and related compounds, providing the necessary separation from potential interferents before detection. Both gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds, including dinitroaniline herbicides. gcms.cz For compounds that are not sufficiently volatile, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. nih.gov
Methods for the analysis of dinitroanilines often involve an initial sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from the sample matrix. coresta.orgnih.gov For instance, a solid-phase extraction method using a C18 phase has been optimized for the simultaneous determination of several dinitroaniline herbicides in water samples. nih.gov The sample extract is then injected into the GC system, where it is vaporized and separated on a capillary column, commonly a non-polar or medium-polar column like a 5% phenyl/95% polydimethylsiloxane (B3030410) phase. researchgate.net The separated compounds then enter the mass spectrometer, which provides identification based on their unique mass spectra and quantification by comparing the response of a major ion to that of an internal standard. gcms.cz
A study on the direct screening of hazardous compounds in textiles utilized automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS), identifying 2-chloro-4-nitroaniline (B86195) among other substances. researchgate.netresearchgate.net Another approach for determining dinitroaniline herbicides in environmental samples involves vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) followed by GC-MS/MS, a technique that offers rapid and sensitive quantification. researchgate.net A gas chromatography-tandem mass spectrometric (GC-MS/MS) method was also developed for determining 11 dinitroaniline herbicides in grains, involving extraction with acetonitrile (B52724) and cleanup by the QuEChERS method. fxcsxb.com
Table 1: GC-MS and GC-MS/MS Method Parameters for Dinitroaniline Analysis
| Technique | Sample Matrix | Extraction/Cleanup | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| GC-MS/MS | Surface Water, Soil, Tomato | Vortex-Assisted Dispersive Liquid–Liquid Microextraction (VA-DLLME) | 0.4-2 µg/kg (water), 2-10 µg/kg (soil, tomato) | 64.1-87.9 | researchgate.net |
| GC-MS | Drinking Water | Solid Phase Extraction (C18) | As low as 0.01 µg/L | 79-99 | nih.gov |
| GC-MS/MS | Grains (Rice, Soybean, Wheat) | QuEChERS | 5 µg/kg | 65-110 | fxcsxb.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for trace analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are thermally labile or non-volatile. nih.gov This technique avoids the need for derivatization that is often required for GC analysis of polar compounds like nitroanilines. thermofisher.com
In LC-MS/MS analysis, the separation is typically achieved on a reversed-phase column, such as a C18 column. plos.orgresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve ionization. embrapa.brrsc.org After separation, the analytes are introduced into the mass spectrometer, which is usually operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govbohrium.com This mode monitors specific precursor-to-product ion transitions for the target analyte, minimizing matrix interference and allowing for accurate quantification at very low levels. bohrium.com
A rapid and sensitive LC-MS/MS method was developed for the quantitative analysis of potential genotoxic impurities, including 2-chloro-5-nitroaniline, in a pharmaceutical ingredient. researchgate.net This method utilized a CSH C18 column and a gradient elution with 0.05% formic acid in water and acetonitrile, achieving a short run time of 12 minutes. researchgate.net Another LC-MS/MS method was developed to detect p-nitroaniline (p-NA), a degradation product of nicarbazin, in chicken meat, demonstrating a limit of detection (LOD) of 10 µg/kg and a limit of quantification (LOQ) of 30 µg/kg. embrapa.br
Table 2: LC-MS/MS Method Parameters for Nitroaniline Analysis
| Analyte | Sample Matrix | Column | Ionization Mode | LOD / LOQ | Reference |
|---|---|---|---|---|---|
| p-Nitroaniline | Chicken Breast | Kinetex C18 | Positive ESI | 10 µg/kg / 30 µg/kg | embrapa.br |
| 39 Primary Aromatic Amines | Human Urine | Ultra Biphenyl | Positive ESI (MRM) | 0.025-0.20 ng/mL / 0.1-1.0 ng/mL | nih.gov |
| Niclosamide and degradates (incl. 2-chloro-4-nitroaniline) | Water | Core Shell Particle Column | N/A | LLoQ 10-250 times lower than HPLC-UV | rsc.org |
| 2-chloro-5-nitroaniline | Vismodegib API | CSH C18 | ESI (MRM) | Trace level | researchgate.net |
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust technique for the separation and quantification of nitroaromatic compounds. researchgate.net It is often preferred for analyzing these compounds as it avoids the risk of thermal degradation that can occur in GC. researchgate.net
The separation of dinitroaniline herbicides and nitroaniline isomers is typically performed using reversed-phase HPLC on a C18 column. plos.orgsigmaaldrich.comnih.gov An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water is common. plos.orgnih.gov For instance, a method for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater used an Agilent TC-C18 column with an acetonitrile/water (30/70, v/v) mobile phase under isocratic conditions. nih.gov Detection is achieved with a UV detector at a wavelength where the analytes exhibit strong absorbance, such as 225 nm for several nitroaniline isomers. nih.gov
While HPLC-UV is a reliable technique, its sensitivity may be lower than that of MS-based methods, and it can be more susceptible to interference from co-eluting compounds in complex samples. rsc.org Nevertheless, its simplicity and cost-effectiveness make it a valuable tool for routine analysis. sigmaaldrich.com
Table 3: HPLC-UV Method Parameters for Nitroaniline Analysis
| Analytes | Sample Matrix | Column | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Five Dinitroaniline Herbicides | Wastewater | SUPELCOSIL LC-18 | Various (e.g., Methanol/Water) | N/A | sigmaaldrich.com |
| Five Nitroaniline/Dinitroaniline Isomers | Wastewater | Agilent TC-C18 | Acetonitrile/Water (30/70, v/v) | 225 nm | nih.gov |
| 2-C-4-NA and metabolites | Culture Supernatants | C-18 Reverse Phase | Acetonitrile/Water (30:70, v/v) | 220–290 nm | plos.org |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For GC analysis, derivatization is employed to increase the volatility and thermal stability of polar compounds like anilines. thermofisher.comresearchgate.net For both GC and HPLC, it can be used to introduce a chromophore or fluorophore to enhance detection sensitivity. researchgate.netnih.gov
Common derivatization strategies for amines include acylation. researchgate.net For example, chloroformates such as butyl chloroformate can react with anilines in a process that can be combined with dispersive liquid-liquid microextraction (DLLME) for simultaneous derivatization and extraction prior to GC analysis. researchgate.net Another approach involves pre-column derivatization for HPLC. A novel reagent, N,N-diethyl-2,4-dinitro-5-fluoroaniline, has been used to create stable derivatives of amino acids for reversed-phase HPLC separation. nih.gov While specific derivatization methods for this compound are not extensively documented, the strategies used for other anilines and nitroanilines are applicable. For instance, a study on detecting p-nitroaniline (p-NA) by LC-MS/MS involved a derivatization step where the extract was warmed with a derivatizing reagent overnight to ensure method suitability. embrapa.br
Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the spectrum. Nitroanilines, being colored compounds, are well-suited for this technique. coresta.org
The method is based on Beer's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification of nitroaniline isomers can be performed by measuring their absorbance at their respective wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net For example, one study measured the absorbance of a red-colored azo dye formed from a dinitroaniline herbicide at 460 nm. researchgate.net Another method involved the coupling reaction of sodium nitroprusside with diazotized p-nitroaniline, which formed a yellow species with maximum absorbance at 278 nm and 396 nm, depending on the concentration. scispace.com
A significant challenge in spectrophotometric analysis is spectral interference, where the absorption spectra of different compounds in a mixture overlap, making simultaneous determination difficult. researchgate.net To overcome this, chemometric methods like partial least squares (PLS) and orthogonal signal correction (OSC) can be applied to the spectral data to resolve the mixture components. researchgate.net Cloud point extraction has also been used as a preconcentration step before the simultaneous spectrophotometric determination of nitroaniline isomers. nih.gov
Environmental Fate and Degradation Studies Chemical and Microbial Aspects
The environmental persistence, transformation, and ultimate fate of synthetic chemicals like N,N-Dibutyl-2-chloro-4-nitroaniline are of significant scientific concern. Understanding its behavior in various environmental compartments requires detailed investigation into both microbial and chemical degradation pathways. While specific data on this compound is limited, studies on its structural analogue, 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), provide critical insights into its potential environmental behavior.
Q & A
Q. What synthetic methodologies are commonly employed for N,N-Dibutyl-2-chloro-4-nitroaniline, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential nitration and alkylation of aniline derivatives. For example, nitration of N,N-dibutylaniline with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) introduces the nitro group. Chlorination can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Key parameters include:
- Temperature : Excessive heat during nitration may lead to byproducts like dinitro derivatives.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Stoichiometry : Excess dibutylamine ensures complete alkylation, minimizing unreacted intermediates.
Post-synthesis, purity is validated via melting point analysis and HPLC (≥98% purity threshold) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -Cl) show downfield shifts (δ 7.8–8.5 ppm). Butyl groups exhibit characteristic peaks at δ 0.9–1.6 ppm (CH₃) and δ 3.2–3.5 ppm (N-CH₂) .
- IR Spectroscopy : Stretching vibrations for -NO₂ (asymmetric: ~1520 cm⁻¹; symmetric: ~1340 cm⁻¹) and C-Cl (~740 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical m/z (C₁₄H₂₀ClN₂O₂: 299.12). Fragmentation patterns (e.g., loss of butyl groups) further validate the structure .
Advanced Research Questions
Q. What methodologies elucidate hydrogen bonding and crystal packing in this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction reveals hydrogen-bonding networks. For example, in analogous 2-chloro-4-nitroanilinium salts, the ammonium group forms N-H···O bonds with anions (e.g., HSO₄⁻), creating 2D networks .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O, π-π stacking). For 2-chloro-4-nitroanilinium bromide, 12% of the surface area corresponds to H···Br interactions .
- Thermogravimetric analysis (TGA) assesses thermal stability, correlating decomposition temperatures with hydrogen bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
